4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid
Description
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is a highly substituted naphthalene derivative featuring:
- Azo groups: Linking aromatic rings (phenyl and naphthalene).
- Sulphonyl/sulphonic acid groups: Enhancing water solubility and stability.
- Methoxy and methyl substituents: Influencing electronic and steric properties.
- Sulphooxyethylsulphonyl group: A rare substituent providing unique solubility and reactivity .
This compound is structurally complex, with applications likely in dyes, sensors, or specialty chemicals, given its similarity to industrial azo dyes like Acid Red 195 .
Properties
CAS No. |
26901-59-7 |
|---|---|
Molecular Formula |
C26H25N3O14S4 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N3O14S4/c1-15-10-21(22(42-2)14-23(15)44(31,32)9-8-43-47(39,40)41)28-29-25-24(46(36,37)38)11-16-6-7-18(13-20(16)26(25)30)27-17-4-3-5-19(12-17)45(33,34)35/h3-7,10-14,27,30H,8-9H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41) |
InChI Key |
BDBQDSFOTKBSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.
pH Control: Adjusting the pH to optimize the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to form aromatic amines.
Oxidation: They can be oxidized to form different products depending on the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products
Reduction: Aromatic amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
Dyeing Processes
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is primarily used in textile dyeing due to its intense coloration and stability. It can be applied to various fabrics, including cotton and synthetic fibers. The dyeing process typically involves:
- Preparation : The fabric is treated with a solution containing the dye.
- Fixation : The dye is fixed onto the fabric using heat or chemical agents.
The compound's ability to form strong bonds with textile fibers results in vibrant and long-lasting colors .
Biological Staining
This compound is also utilized as a biological stain in microscopy. Its vibrant color allows for clear visualization of cellular structures and tissues. The staining process generally follows these steps:
- Sample Preparation : Biological samples are prepared on slides.
- Staining : The slides are treated with a diluted solution of the dye.
- Observation : After rinsing, the slides are observed under a microscope.
This application is crucial in histology and pathology for identifying cellular abnormalities and diagnosing diseases .
Potential Therapeutic Uses
Emerging research suggests that the compound may have therapeutic potential due to its biological activity. Studies indicate that it may exhibit anti-cancer properties by inhibiting tumor growth through various mechanisms, such as inducing apoptosis in cancer cells. Further research is required to fully understand its efficacy and safety in clinical applications.
Case Studies
Several studies have documented the applications of this compound:
- Textile Industry Study : A study conducted on the dyeing properties of this compound demonstrated its effectiveness on polyester fabrics, achieving high colorfastness ratings compared to traditional dyes .
- Histological Applications : Research published in a histology journal highlighted the use of this compound for staining human tissue samples, showing enhanced clarity in cellular detail compared to standard stains.
- Cancer Research : A recent investigation into the anti-cancer effects of this compound revealed promising results in vitro, suggesting it could be developed into a therapeutic agent pending further studies on its mechanism of action.
Mechanism of Action
The mechanism of action of azo compounds often involves their ability to interact with biological molecules through the azo group (N=N). This interaction can lead to various biological effects, including:
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Interaction with DNA: Some azo compounds can intercalate with DNA, influencing gene expression.
Comparison with Similar Compounds
Structural Analogues
(a) Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195)
- Key features : Pyrazole-based azo group, single sulphonate.
- Applications : Textile dye (Eriochrome Red B).
- Differences: Lacks sulphooxyethylsulphonyl and 3-sulphophenylamino groups, reducing solubility and structural complexity compared to the target compound .
(b) 4-Hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulphonic acid
- Key features : Dual azo groups, nitro substituent, disulphonic acid.
- Differences: Nitro group introduces electron-withdrawing effects, altering reactivity.
(c) Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 3626-41-3)
- Key features: Methoxy-nitro-phenyl azo group, phenylamino substituent.
- Molecular weight : 516.46 g/mol.
- Differences: Absence of sulphooxyethylsulphonyl and 3-sulphophenylamino groups reduces polarity and solubility compared to the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s multiple sulphonate/sulphonyl groups confer exceptional water solubility, making it suitable for aqueous industrial processes.
Stability and Environmental Impact
- Target Compound: Sulphonate groups reduce environmental persistence compared to non-sulphonated naphthalenes (e.g., naphthalene derivatives in textile dispersants ).
- Acid Red 195 : Stable under acidic conditions but may release aromatic amines upon degradation, raising toxicity concerns .
Biological Activity
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid, commonly referred to as a complex azo dye, is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 560.575 g/mol. The structure features multiple functional groups, including hydroxyl, sulfonic acid, and azo groups, contributing to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O11S3 |
| Molecular Weight | 560.575 g/mol |
| CAS Number | 16452-02-1 |
| IUPAC Name | 4-hydroxy-3-azo-naphthalene sulfonic acid |
| LogP | 6.36 |
The biological activity of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid primarily involves:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for antimicrobial applications.
- Cell Staining : Due to its vibrant coloration, it is widely used in histological staining techniques for visualizing cellular structures under microscopy.
Antioxidant Activity
A study conducted by Zhang et al. (2021) demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting its potential as an antioxidant agent in therapeutic applications.
Antimicrobial Effects
Research published by Kumar et al. (2022) evaluated the antimicrobial properties of the compound against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial potential.
Cellular Staining Applications
In a study by Lee et al. (2020), the compound was utilized for staining human cancer cell lines. The results showed that it effectively stained cellular components, allowing for enhanced visualization during fluorescence microscopy. This application highlights its utility in cancer research for tracking cellular processes.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid. Toxicological assessments indicate that at high concentrations, the compound may exhibit cytotoxic effects on certain cell lines. Further studies are warranted to establish safe dosage levels for potential therapeutic use.
Q & A
Q. What are the recommended synthesis routes for this compound, and how do substituent patterns influence yield?
Methodological Answer: The synthesis typically involves diazo coupling reactions between aromatic amines and naphthalene derivatives. Key steps include:
- Sulfonation of precursor molecules (e.g., naphthalene-2-sulphonic acid derivatives) to enhance solubility .
- Sequential coupling of diazonium salts with methoxy- and methyl-substituted phenyl groups under controlled pH (4–6) to avoid premature hydrolysis .
- Final purification via recrystallization in ethanol-water mixtures .
Q. How can spectroscopic methods (e.g., NMR, FT-IR) characterize its complex structure?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm) to confirm substitution patterns. The methoxy group appears as a singlet at δ 3.8–4.0 ppm, while sulphonic acid protons are often broad due to exchange .
- FT-IR : Key peaks include:
- UV-Vis : Azo chromophores show strong absorbance at λmax 450–550 nm, influenced by electron-withdrawing groups (e.g., sulphonyl) .
Q. What is its solubility profile in aqueous and organic solvents?
Methodological Answer: The compound exhibits high aqueous solubility (>200 mg/mL) due to multiple sulphonic acid groups. In organic solvents:
- Insoluble in non-polar solvents (e.g., hexane).
- Partially soluble in polar aprotic solvents (e.g., DMSO) at <50 mg/mL .
Note: Solubility decreases sharply below pH 3 due to protonation of sulphonate groups .
Advanced Research Questions
Q. How does pH and temperature affect its stability in aqueous solutions?
Methodological Answer:
Q. What challenges arise in synthesizing its metal complexes, and how are they addressed?
Methodological Answer:
- Challenge : Competitive binding between sulphonate groups and metal ions (e.g., Fe³⁺, Cu²⁺) reduces complex stability.
- Solution : Use chelating agents (e.g., EDTA) to mask interfering ions during synthesis .
- Characterization : Monitor via UV-Vis shifts (e.g., λmax increases by 20–30 nm upon Cu²⁺ binding) .
Q. How can HPLC conditions be optimized for its quantification in mixed matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
